molecular formula C9H14O5 B8762519 Dimethyl 2-(3-oxobutyl)propanedioate

Dimethyl 2-(3-oxobutyl)propanedioate

Cat. No. B8762519
M. Wt: 202.20 g/mol
InChI Key: MDZCTQLQMJZNCH-UHFFFAOYSA-N
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Patent
US08674093B2

Procedure details

Potassium carbonate (5.62 kg), dimethyl malonate (54.8 kg) and acetonitirile (90 kg) were charged to the reaction vessel and stirred together at 15° C. Methyl vinyl ketone (28.5 kg) was pumped into the vessel over 2 hours at below 25° C. The slurry was stirred at 18-20° C. for 2 hours. MTBE (132 kg) was charged to the vessel to dilute the reaction mixture followed by water (114 kg). The mixture was stirred for five minutes then the layers were allowed to separate and the aqueous layer run off. More water (57 kg) was charged to the vessel, the reaction mixture stirred for another 5 minutes, the layers allowed to separate, and again the aqueous layer run off. The organic layer was concentrated under reduced pressure until most of the solvent had been removed (volume approx 80 L) affording 76 kg of A-1 as an oil.
Quantity
5.62 kg
Type
reactant
Reaction Step One
Quantity
54.8 kg
Type
reactant
Reaction Step One
Quantity
28.5 kg
Type
reactant
Reaction Step Two
Name
Quantity
132 kg
Type
reactant
Reaction Step Three
Name
Quantity
114 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:14][CH3:15])(=[O:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10].[CH:16]([C:18]([CH3:20])=[O:19])=[CH2:17].CC(OC)(C)C>O>[CH3:12][O:11][C:9](=[O:10])[CH:8]([CH2:17][CH2:16][C:18](=[O:19])[CH3:20])[C:7]([O:14][CH3:15])=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
5.62 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
54.8 kg
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
28.5 kg
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
132 kg
Type
reactant
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
114 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred together at 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The slurry was stirred at 18-20° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
to dilute the reaction mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
More water (57 kg) was charged to the vessel
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for another 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure until most of the solvent
CUSTOM
Type
CUSTOM
Details
had been removed (volume approx 80 L)
CUSTOM
Type
CUSTOM
Details
affording 76 kg of A-1 as an oil

Outcomes

Product
Name
Type
Smiles
COC(C(C(=O)OC)CCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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